![molecular formula C8H10BrNO3 B608826 Mal-PEG1-Bromide CAS No. 1823885-81-9](/img/structure/B608826.png)
Mal-PEG1-Bromide
Overview
Description
Mal-PEG1-Bromide is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a X (F, Cl, Br, I) group linked through a linear PEG chain . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
Mal-PEG1-Bromide is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Mal-PEG1-Bromide is C8H10BrNO3 . It contains a maleimide group and bromide group .Chemical Reactions Analysis
The maleimide group in Mal-PEG1-Bromide reacts specifically with a thiol group to form a covalent bond, enabling the bioconjugation with a thiol bearing molecules . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of Mal-PEG1-Bromide is 248.1 . . It is soluble in DMSO, DCM, DMF .Scientific Research Applications
PROTAC Linker
Mal-PEG1-Bromide is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by harnessing the ubiquitin-proteasome system . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Bioconjugation
Mal-PEG1-Bromide contains a maleimide group that can react with a thiol group to form a covalent bond . This property enables the connection of a biomolecule with a thiol, making it useful in bioconjugation applications .
Nucleophilic Substitution Reactions
The bromide (Br) in Mal-PEG1-Bromide is a very good leaving group for nucleophilic substitution reactions . This makes it a valuable tool in organic synthesis, where such reactions are commonly used to create a wide variety of chemical compounds .
Drug Development
The ability of Mal-PEG1-Bromide to form PROTACs has significant implications in drug development . By selectively degrading disease-causing proteins, PROTACs offer a novel therapeutic approach that could potentially treat a wide range of diseases .
Protein Research
The use of Mal-PEG1-Bromide in the synthesis of PROTACs can also aid in protein research . By degrading specific proteins, researchers can study their functions and interactions within a biological system .
Chemical Biology
Mal-PEG1-Bromide’s ability to form covalent bonds with thiols and participate in nucleophilic substitution reactions makes it a useful tool in chemical biology . It can be used to modify proteins or other biomolecules, enabling the study of their function and behavior in a biological context .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(2-bromoethoxy)ethyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c9-3-5-13-6-4-10-7(11)1-2-8(10)12/h1-2H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLXDIKYASQPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG1-Bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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